2-[Bis(phenylselanyl)methyl]cyclohexan-1-one
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Overview
Description
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a bis(phenylselanyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with bis(phenylselanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the cyclohexanone and facilitate the nucleophilic attack on the bis(phenylselanyl)methane. The reaction is conducted under an inert atmosphere to prevent oxidation of the selenium-containing groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the bis(phenylselanyl)methyl group can be oxidized to form selenoxides or selenones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has explored their potential as antioxidants and in cancer therapy.
Mechanism of Action
The mechanism by which 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one exerts its effects is primarily related to the reactivity of the selenium atoms. Selenium can undergo redox reactions, which can influence various biochemical pathways. The compound may interact with molecular targets such as enzymes or proteins, modulating their activity through redox mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound without the bis(phenylselanyl)methyl group.
Bis(phenylselanyl)methane: The selenium-containing group without the cyclohexanone core.
Cyclohexanol: The reduced form of cyclohexanone.
Uniqueness
2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is unique due to the presence of both a cyclohexanone core and bis(phenylselanyl)methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
103381-78-8 |
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Molecular Formula |
C19H20OSe2 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[bis(phenylselanyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H20OSe2/c20-18-14-8-7-13-17(18)19(21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-6,9-12,17,19H,7-8,13-14H2 |
InChI Key |
XSRBNEZVFUEAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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